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Compound of Interest

Sodium lauroyl!
Compound Name:
methylaminopropionate

Cat. No. B1603138

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Sodium
Lauroyl Methylaminopropionate (SLMP), an anionic acylamino acid surfactant.
Understanding these properties is crucial for its analytical characterization, quality control, and
formulation development in various scientific and industrial applications.

Introduction

Sodium Lauroyl Methylaminopropionate (CAS No: 21539-58-2) is a mild, biodegradable
surfactant known for its excellent foaming and cleansing properties, making it a popular
ingredient in personal care and cosmetic products.[1][2] Its chemical structure, consisting of a
lauroyl (C12) fatty acid chain linked to N-methyl-$3-alanine, dictates its spectral characteristics.
This guide details the expected outcomes from key spectroscopic techniques used in the
analysis of SLMP.

Chemical Structure:
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Chemical Structure of Sodium Lauroyl Methylaminopropionate
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Caption: Molecular structure of Sodium Lauroyl Methylaminopropionate.

Spectroscopic Analysis Workflow

The analytical workflow for characterizing Sodium Lauroyl Methylaminopropionate typically
involves a combination of chromatographic separation and spectroscopic detection to ensure
purity and structural integrity.
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General Analytical Workflow for SLMP
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Caption: A typical workflow for the spectral analysis of SLMP.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Due to the absence of significant chromophores that absorb in the 250-800 nm range, Sodium
Lauroyl Methylaminopropionate does not exhibit strong absorption in the standard UV-Vis
spectrum. The primary absorption is expected in the far-UV region, which is characteristic of

the amide bond.

Table 1: UV-Vis Spectral Data

Parameter Value Comments

Corresponds to the n— 1t*
transition of the amide
carbonyl group. This

Amax ~210 nm y19 ] P
wavelength is often used for
HPLC-UV detection for purity

analysis.[1]

The low molar absorptivity
makes UV-Vis spectroscopy
more suitable for quantitative
Molar Absorptivity (€) Low analysis via HPLC rather than
for direct qualitative
characterization of bulk

material.

Experimental Protocol: UV-Vis Spectroscopy

 Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
o Sample Preparation:

o Prepare a stock solution of SLMP in a suitable solvent that does not absorb in the target
region (e.g., methanol or acetonitrile). A typical concentration would be around 1 mg/mL.

o Prepare a series of dilutions (e.g., 10-100 pg/mL) from the stock solution.
e Measurement:

o Use quartz cuvettes with a 1 cm path length.
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o Use the solvent as a blank to zero the instrument.
o Scan the samples from 190 nm to 400 nm.
e Analysis:
o lIdentify the wavelength of maximum absorbance (Amax).

o For quantitative analysis, a calibration curve of absorbance versus concentration can be
constructed at the Amax.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the SLMP
molecule. The spectrum is characterized by the presence of strong absorptions corresponding
to the amide and carboxylate groups, as well as the long aliphatic chain.

Table 2: Characteristic FTIR Absorption Bands for SLMP
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Wavenumber . . .
( 1 Vibration Mode Functional Group Comments
cm-
Amide (possible May be broad due to
~3300-3500 N-H Stretch ]
overtone or water) hydrogen bonding.
Strong, sharp peaks
2850-2960 C-H Stretch Aliphatic (CHz, CHs) indicative of the
lauroyl chain.
A strong,
characteristic band.
Similar amides like
~1640-1650 C=0 Stretch (Amide l)  Amide sodium N-
lauroylsarcosinate
show peaks in this
region.[3]
N-H Bend (Amide Il) & A strong band, often
~1550-1570 C=0 Asymmetric Amide & Carboxylate coupled with the
Stretch carboxylate stretch.
] ] Scissoring vibration of
~1465 C-H Bend Aliphatic (CHz2) )
the alkyl chain.
A strong,
C=0 Symmetric characteristic
~1400 Carboxylate (COO™) ]
Stretch absorption for the
sodium salt.
) A medium intensity
~1260 C-N Stretch Amide

band.

Experimental Protocol: FTIR Spectroscopy

 Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

e Sample Preparation:
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o For ATR-FTIR, a small amount of the solid SLMP sample is placed directly onto the ATR

crystal.

o Alternatively, a KBr pellet can be prepared by mixing a small amount of SLMP with dry
potassium bromide and pressing it into a transparent disk.

e Measurement:

o Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

o Record the sample spectrum, typically over a range of 4000 to 400 cm~1.

o Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
e Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H) and carbon (*3C) atoms in the SLMP molecule, allowing for unambiguous
structure confirmation.

Table 3: Predicted *H NMR Chemical Shifts for SLMP
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Chemical Shift (6, ppm) Multiplicity Assighment
) -CHs (terminal methyl of
~0.88 Triplet ]
lauroyl chain)
] -(CH2)s- (internal methylenes
~1.2-1.4 Multiplet )
of lauroyl chain)
] -CH2-CH2-C=0 (B-methylene
~1.6 Multiplet )
of lauroyl chain)
) -CH2-C=0 (a-methylene of
~2.3 Triplet )
lauroyl chain)
] -CH2-COO~ (methylene
~2.5 Triplet )
adjacent to carboxylate)
~2.9 Singlet N-CHs (N-methyl group)
] N-CHz- (methylene adjacent to
~3.5 Triplet

nitrogen)

Table 4: Predicted 3C NMR Chemical Shifts for SLMP

Chemical Shift (6, ppm)

Assighment

~14 -CHs (terminal methyl of lauroyl chain)

~22-34 -(CH2)n- (aliphatic methylenes)

~35 N-CHs (N-methyl group)

~48 N-CHz- (methylene adjacent to nitrogen)

~50 -CH2-COO~ (methylene adjacent to carboxylate)
~175 -C=0 (amide carbonyl)

~178 -COO~ (carboxylate carbon)

Experimental Protocol: NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

o Dissolve approximately 5-10 mg of SLMP in a suitable deuterated solvent (e.g., D20 or
CDsOD).

o Transfer the solution to a 5 mm NMR tube.

Measurement:

o Acquire *H NMR and 3C NMR specitra.

o Standard experiments like COSY and HSQC can be run to aid in the assignment of
protons and carbons.

Analysis:

o Process the spectra (Fourier transform, phase correction, baseline correction).
o Integrate the *H signals to determine the relative number of protons.

o Assign the chemical shifts to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of
SLMP, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is

a suitable technique for this type of molecule.

Table 5: Mass Spectrometry Data for SLMP
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Parameter Value (m/z) Comments

Molecular Formula C1e6H30NNaOs

Molecular Weight 307.41 g/mol [1]

Monoisotopic Mass 307.21 Da [3]

[M-Na]~ (Negative lon Mode) 284.22 The de-sodiated molecular ion.

The protonated molecule (of

[M+H]* (Positive lon Mode) 286.24 )
the free acid form).

[M+Na]* (Positive lon Mode) 308.22 The sodiated molecule.

Predicted Fragmentation

In tandem MS (MS/MS), the molecular ion can be fragmented to yield characteristic product

ions.

Predicted ESI-MS/MS Fragmentation of SLMP ([M-Na]~)

[C16H30NO3]~

m/z = 284.22
Amide bond cleavage Amide bond cleavage Decarboxylation
Y \ \i
[C12H230]~ (Lauroyl fragment) [CaHsNO:2]~ (Deprotonated N-methyl-B-alanine) Lass @l Cof
_ _ [C15H30NO]
m/z =183.17 m/z = 102.05 miz = 240.23

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for the de-sodiated SLMP ion.

Experimental Protocol: Mass Spectrometry
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e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,
often coupled with a liquid chromatograph (LC-MS).

e Sample Preparation:

o Prepare a dilute solution of SLMP (e.g., 1-10 pg/mL) in a suitable solvent system, typically
a mixture of water and an organic solvent like methanol or acetonitrile, often with a small
amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to
aid ionization.

¢ Measurement:

o Infuse the sample directly into the ESI source or inject it into an LC system for separation
prior to MS analysis.

o Acquire full scan mass spectra in both positive and negative ion modes.

o For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of
interest and fragmenting it using collision-induced dissociation (CID).

e Analysis:
o Identify the molecular ion and any common adducts.

o Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Conclusion

The spectral properties of Sodium Lauroyl Methylaminopropionate are consistent with its
chemical structure, featuring a long aliphatic chain, an amide linkage, and a carboxylate head
group. A combination of UV-Vis, FTIR, NMR, and Mass Spectrometry provides a
comprehensive analytical toolkit for the identification, quantification, and quality control of this
important surfactant. While this guide provides expected spectral data, it is recommended that
researchers generate their own reference spectra using certified standards for definitive
characterization.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1603138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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